4-Chloro-2-fluorophenylzinc iodide

Descripción general

Descripción

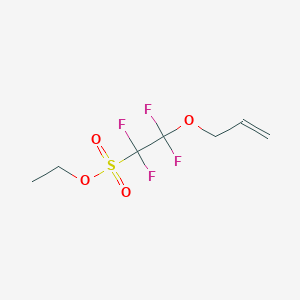

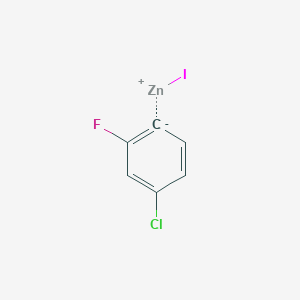

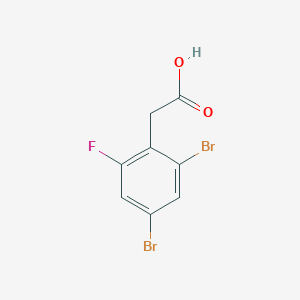

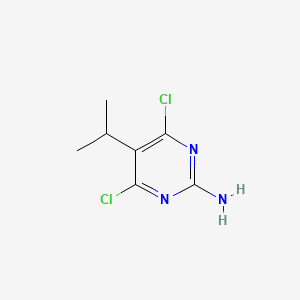

4-Chloro-2-fluorophenylzinc iodide is a chemical compound with the CAS Number: 518989-99-6 . It has a molecular weight of 321.84 . The IUPAC name for this compound is (4-chloro-2-fluorophenyl)zinc (1+) iodide . It is typically stored at temperatures between 28 C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3ClF.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q;;+1/p-1 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 321.84 . It is typically stored at temperatures between 28 C . For more detailed physical and chemical properties, it’s recommended to refer to the material safety data sheet provided by the manufacturer.Aplicaciones Científicas De Investigación

Chemical Transformation and Synthesis

4-Chloro-2-fluorophenylzinc iodide is involved in various chemical reactions and transformations. For instance, it reacts with chloropyridazin-3(2H)-ones to afford iodopyridazin-3(2H)-ones via nucleophilic substitution, followed by hydrodeiodination, a process supported by density functional theory calculations (Krajsovszky et al., 2005). Additionally, fluorous aryl and alkyl iodine(III) dichlorides, synthesized from reactions of Cl2 and corresponding fluorous iodides, demonstrate effectiveness as reagents for chlorination, proving their utility in organic synthesis (Podgoršek et al., 2009).

Photothermal Therapy and Imaging

In the field of biomedicine, IR780 iodide (IR780), which is an effective agent for near-infrared fluorescence imaging and photothermal therapy, shows improved water solubility and enhanced tumor-targeting ability when loaded onto folic acid-functionalized graphene quantum dots (GQDs-FA). The loaded IR780/GQDs-FA exhibits a high photothermal conversion efficiency and can produce sufficient hyperthermia to eradicate tumors upon laser irradiation (Li et al., 2017).

Atmospheric Chemistry

This compound is also relevant in atmospheric chemistry. The kinetics and products of its reactions with OH radicals and Cl atoms have been studied, revealing its potential impact on environmental chemistry and atmospheric processes (Young et al., 2008).

Semiconductor and Optical Properties

The compound is associated with semiconducting materials as well. For example, semiconducting tin and lead iodide perovskites with organic cations have shown significant optical and electronic properties, including high mobilities and near-infrared photoluminescent properties, which are crucial for applications in optoelectronics (Stoumpos et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a type of organozinc reagent, which are commonly used in organic synthesis . They are known to react with a variety of functional groups and can be involved in several types of reactions, including Negishi coupling . .

Mode of Action

As an organozinc compound, 4-Chloro-2-fluorophenylzinc iodide likely interacts with its targets through its zinc atom . In reactions like Negishi coupling, organozinc reagents act as nucleophiles, attacking electrophilic carbon centers . The exact mode of action can vary depending on the specific reaction conditions and the other reactants present.

Biochemical Pathways

Organozinc reagents can participate in a variety of reactions that form carbon-carbon bonds, which are fundamental to many biochemical pathways .

Result of Action

The result of this compound’s action is typically the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants and conditions present in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of certain solvents or ligands can affect the reactivity of organozinc reagents . Additionally, factors such as temperature and pH can also influence the outcomes of reactions involving this compound .

Propiedades

IUPAC Name |

1-chloro-3-fluorobenzene-4-ide;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYNOWAJSPXXTC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=[C-]1)F)Cl.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFIZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3042089.png)

![N'-({[(1,2,2-Trichlorovinyl)amino]carbonyl}oxy)-3,5-bis(trifluoromethyl)benzenecarboximidamide](/img/structure/B3042093.png)